molecular formula C12H15ClO B8001747 1-(3-Chloro-2-methylphenyl)pentan-1-one

1-(3-Chloro-2-methylphenyl)pentan-1-one

Cat. No.: B8001747
M. Wt: 210.70 g/mol
InChI Key: FJJJWLSGAKSBNL-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)pentan-1-one is an organic compound with the molecular formula C12H15ClO. It is a member of the synthetic cathinone family, which are derivatives of the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are known for their psychoactive properties and have been used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-methylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter transporters.

    Medicine: Explored for its potential therapeutic effects, although its psychoactive properties limit its use.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)pentan-1-one can be compared with other synthetic cathinones such as:

    4-Methylmethcathinone (Mephedrone): Known for its stimulant and empathogenic effects.

    Methylenedioxypyrovalerone (MDPV): Noted for its potent stimulant properties.

    4-Fluoroamphetamine (4-FA): Exhibits both stimulant and entactogenic effects.

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and chemical reactivity.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-4-8-12(14)10-6-5-7-11(13)9(10)2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJJWLSGAKSBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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